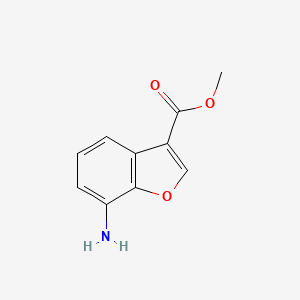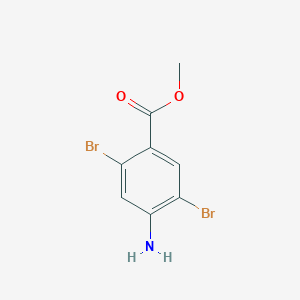![molecular formula C8H6ClNO2 B12863176 (2-Chlorobenzo[d]oxazol-4-yl)methanol](/img/structure/B12863176.png)
(2-Chlorobenzo[d]oxazol-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chlorobenzo[d]oxazol-4-yl)methanol is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure This particular compound is characterized by the presence of a chlorinated benzoxazole ring with a methanol group attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorobenzo[d]oxazol-4-yl)methanol typically involves the reaction of 2-aminophenol with chlorinated aldehydes or ketones under specific conditions. One common method involves the reaction of 2-aminophenol with 4-chlorobenzaldehyde in the presence of a catalyst such as acetic acid or hydrochloric acid. The reaction is usually carried out under reflux conditions, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration. Continuous flow reactors and automated systems may also be employed to enhance production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chlorobenzo[d]oxazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under appropriate conditions
Major Products Formed
Oxidation: Formation of 2-chlorobenzo[d]oxazole-4-carboxylic acid.
Reduction: Formation of 2-chlorobenzo[d]oxazol-4-ylmethanamine.
Substitution: Formation of various substituted benzoxazole derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties. .
Medicine: Explored for its potential anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers
Mécanisme D'action
The mechanism of action of (2-Chlorobenzo[d]oxazol-4-yl)methanol is primarily related to its ability to interact with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biological processes, such as DNA replication or protein synthesis, ultimately resulting in cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxybenzo[d]oxazole: Known for its antifungal activity.
2-Ethoxybenzo[d]oxazole: Exhibits antibacterial properties.
2-Methoxy-5-chlorobenzo[d]oxazole: Shows excellent antibacterial activity.
Uniqueness
(2-Chlorobenzo[d]oxazol-4-yl)methanol stands out due to its unique combination of a chlorinated benzoxazole ring and a methanol group. This structural feature imparts distinct chemical reactivity and biological activity compared to other benzoxazole derivatives.
Propriétés
Formule moléculaire |
C8H6ClNO2 |
|---|---|
Poids moléculaire |
183.59 g/mol |
Nom IUPAC |
(2-chloro-1,3-benzoxazol-4-yl)methanol |
InChI |
InChI=1S/C8H6ClNO2/c9-8-10-7-5(4-11)2-1-3-6(7)12-8/h1-3,11H,4H2 |
Clé InChI |
MSZIMCIMRVNKEH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)OC(=N2)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aS,6S,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B12863096.png)
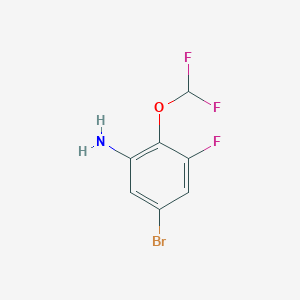
![(3'-Hydroxy-5'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12863109.png)
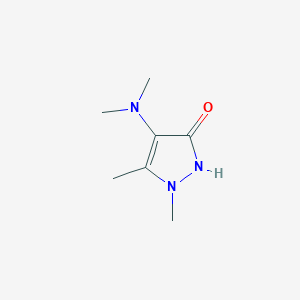
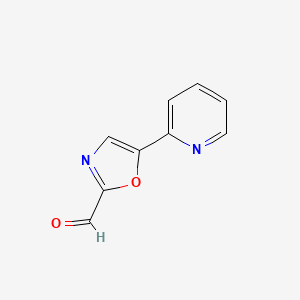
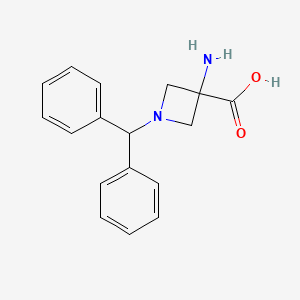

![(R)-5-(3-((tert-butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-morpholino-6-nitrooxazolo[4,5-b]pyridine](/img/structure/B12863142.png)
![Methyl 3'-(benzyloxy)[1,1'-biphenyl]-2-carboxylate](/img/structure/B12863149.png)

